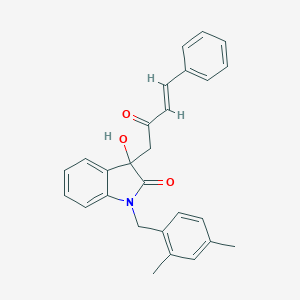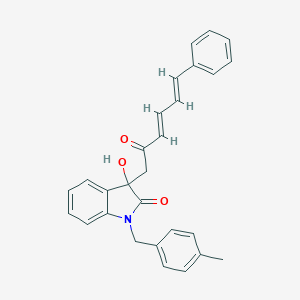
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCA, is a chemical compound that has been studied extensively for its potential use in scientific research. BDCA is a heterocyclic compound that contains a benzodioxine ring system, which is a common feature in many biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is primarily through the inhibition of histone deacetylase. Histone deacetylase is an enzyme that removes acetyl groups from histone proteins, which are involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects through the inhibition of other enzymes, such as cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have antiviral activity against several viruses, including influenza A and B viruses. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a cancer therapeutic. Further studies are needed to determine the optimal dose and treatment regimen for N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, as well as its safety and efficacy in clinical trials. Another area of research is the exploration of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide's anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential for use in a variety of scientific research applications.
Métodos De Síntesis
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with benzylamine. The reaction is typically carried out in the presence of a catalyst, such as palladium on activated carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the field of cancer research. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the activity of a protein called histone deacetylase, which is involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death, in cancer cells.
Propiedades
Nombre del producto |
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H15NO3/c18-16(17-11-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
Clave InChI |
JJTHSVZFHVDTNT-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252920.png)
![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252923.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252925.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)
